molecular formula C22H18BrClN4O4 B304217 N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B304217
分子量: 517.8 g/mol
InChIキー: GEKMZCFRULZIGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BPNQ, is a synthetic compound with potential biological applications. BPNQ is a quinoline derivative that has been synthesized through a multistep reaction process. This compound has attracted attention due to its potential biological activity against various diseases, including cancer, bacterial infections, and inflammation.

作用機序

The exact mechanism of action of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it is believed that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its biological activity by interacting with specific targets in cells. In cancer cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacterial cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Inflammatory cytokines are produced by immune cells in response to infection or injury. N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of cytokine genes.
Biochemical and Physiological Effects:
N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In bacterial cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit bacterial DNA replication, leading to bacterial cell death. Inflammatory cytokines play a crucial role in the immune response to infection or injury. N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.

実験室実験の利点と制限

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that can be easily synthesized in large quantities. Another advantage is that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential biological activity against various diseases, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, making it difficult to optimize its biological activity. Another limitation is that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has not been extensively studied in vivo, making it difficult to assess its safety and efficacy in humans.

将来の方向性

There are several future directions for the research of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One future direction is to further elucidate the mechanism of action of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. This will help optimize its biological activity and improve its potential as a drug candidate. Another future direction is to study the safety and efficacy of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in vivo, using animal models. This will help assess the potential of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a therapeutic agent for various diseases. Additionally, future research could focus on developing derivatives of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved biological activity and pharmacokinetic properties.

合成法

The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multistep reaction process that requires several reagents and conditions. The first step involves the condensation of 2-chloro-5-nitrobenzoic acid with 5-bromo-2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with 2-methylcyclohexanone in the presence of a Lewis acid catalyst to form the quinoline ring. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

科学的研究の応用

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential biological activity against various diseases, including cancer, bacterial infections, and inflammation. In cancer research, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In bacterial research, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In inflammation research, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

特性

製品名

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C22H18BrClN4O4

分子量

517.8 g/mol

IUPAC名

N-(5-bromopyridin-2-yl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H18BrClN4O4/c1-11-19(22(30)27-18-8-5-12(23)10-25-18)20(21-16(26-11)3-2-4-17(21)29)14-9-13(28(31)32)6-7-15(14)24/h5-10,20,26H,2-4H2,1H3,(H,25,27,30)

InChIキー

GEKMZCFRULZIGM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)NC4=NC=C(C=C4)Br

正規SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)NC4=NC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。